5-(4-Bromo-2,3-difluorophenyl)oxazole: A Strategic Building Block in Modern Medicinal Chemistry and Agrochemical Development
5-(4-Bromo-2,3-difluorophenyl)oxazole: A Strategic Building Block in Modern Medicinal Chemistry and Agrochemical Development
Executive Summary
In the landscape of contemporary drug discovery and advanced materials science, the strategic incorporation of polyhalogenated heteroaromatics is a proven method for modulating pharmacokinetic and physicochemical properties. 5-(4-bromo-2,3-difluorophenyl)oxazole (CAS: 2379321-77-2) emerges as a highly privileged, multifunctional scaffold[1]. By combining an oxazole core—a well-established bioisostere for amides and esters—with a precisely halogenated phenyl ring, this molecule provides orthogonal synthetic handles for late-stage functionalization. This technical whitepaper details the structural rationale, synthetic assembly via the Van Leusen reaction, and downstream functionalization protocols for this critical intermediate.
Structural and Physicochemical Profiling
The architectural brilliance of 5-(4-bromo-2,3-difluorophenyl)oxazole lies in its specific substitution pattern, which dictates both its reactivity and its utility in target-oriented synthesis:
-
The Oxazole Core: Functions as a stable, planar hydrogen-bond acceptor. It is metabolically robust compared to standard amide linkages and can undergo selective C-H activation at the C2 position.
-
2,3-Difluoro Substitution: Fluorine’s Van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), minimizing steric penalty while its high electronegativity exerts a strong inductive pull[2]. This lowers the HOMO/LUMO energy levels of the aryl system, increases the molecule's dipole moment (highly desirable for liquid crystal applications), and blocks cytochrome P450-mediated oxidative metabolism at the ortho and meta positions[2].
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C4-Bromine Handle: The bromine atom serves as an ideal, highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-(4-bromo-2,3-difluorophenyl)oxazole |
| CAS Registry Number | 2379321-77-2[1] |
| Molecular Formula | C9H4BrF2NO[1] |
| Molecular Weight | 260.03 g/mol [1] |
| Purity Standard | ≥98% (Commercial standard)[1] |
| Storage Conditions | Sealed in dry, 2-8 °C[3] |
| Precursor CAS | 644985-24-0 (4-Bromo-2,3-difluorobenzaldehyde)[4] |
Synthetic Methodology: The Van Leusen Assembly
The most efficient and scalable route to 5-aryloxazoles is the [5]. This [3+2] cyclocondensation utilizes an aryl aldehyde and tosylmethyl isocyanide (TosMIC)[6].
Protocol 1: One-Pot Synthesis of 5-(4-bromo-2,3-difluorophenyl)oxazole
Causality & Mechanistic Rationale:
The reaction is driven by the unique reactivity of TosMIC, which contains an active methylene group, an isocyanide carbon, and a tosyl leaving group[6]. Potassium carbonate (
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,3-difluorobenzaldehyde (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol)[5].
-
Solvent & Base Addition: Suspend the reagents in anhydrous methanol (40 mL). Add anhydrous
(2.0 equiv, 20 mmol) in one single portion[5]. -
Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) under an argon atmosphere for 4–5 hours[5].
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Partition the resulting residue between deionized water (50 mL) and ethyl acetate (3 × 50 mL)[5].
-
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product[5].
Self-Validating System Checkpoint: Do not proceed to downstream coupling without validation. Analyze the crude mixture via LC-MS. The protocol is validated if the
peak appears as a distinct doublet at m/z 260.0 and 262.0 (due toand isotopes). If a mass of m/z 416 is observed, it indicates incomplete elimination of the tosyl group; resume refluxing for an additional 2 hours.
Reactivity Profile and Downstream Functionalization
Once synthesized, the scaffold is primed for divergent functionalization. The electron-withdrawing nature of the adjacent fluorine atoms significantly lowers the LUMO of the aryl bromide, accelerating the oxidative addition step in palladium-catalyzed cross-couplings.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4 Position
Causality & Mechanistic Rationale:
To construct biaryl systems (common in kinase inhibitors), a Suzuki-Miyaura coupling is employed.
Step-by-Step Methodology:
-
Reagent Loading: In a Schlenk tube, combine 5-(4-bromo-2,3-difluorophenyl)oxazole (1.0 equiv), an aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Degassing: Add a 4:1 mixture of 1,4-Dioxane and
. Sparge the solution with Argon for 15 minutes. -
Catalyst Addition: Quickly add
(0.05 equiv) under a positive stream of Argon. Seal the tube. -
Reaction: Heat the mixture to 90 °C in an oil bath for 8–12 hours with vigorous stirring.
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract with EtOAc. Purify the concentrated filtrate via chromatography.
Self-Validating System Checkpoint: Monitor the reaction via GC-MS. The protocol is validated when the starting material doublet (m/z 260/262) is completely consumed and replaced by the target biaryl mass. The absence of a debrominated byproduct (m/z 181) confirms that the catalyst loading and solvent degassing were optimal.
Experimental & Functionalization Workflow
The following diagram maps the logical progression from raw materials to the core scaffold, and finally to advanced functionalized derivatives.
Synthetic and functionalization workflow for 5-(4-bromo-2,3-difluorophenyl)oxazole.
References
-
Title: 5-(4-bromo-2,3-difluorophenyl)oxazole (CAS 2379321-77-2) Product Data Source: Boroncore URL: [Link]
-
Title: 4-BROMO-2,3-DIFLUOROBENZALDEHYDE (CAS 644985-24-0) Source: Matrix Fine Chemicals URL: [Link]
-
Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PMC / National Institutes of Health URL: [Link]
Sources
- 1. 2379321-77-2 | 5-(4-bromo-2,3-difluorophenyl)oxazole | Boroncore [boroncore.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-BROMO-2,3-DIFLUOROBENZALDEHYDE | CAS 644985-24-0 [matrix-fine-chemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
